3-(4-Iodo-1h-pyrazol-1-yl)-2-(isopropylamino)-2-methylpropanamide
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Overview
Description
3-(4-Iodo-1H-pyrazol-1-yl)-2-(isopropylamino)-2-methylpropanamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrazole ring substituted with an iodine atom and an isopropylamino group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Iodo-1H-pyrazol-1-yl)-2-(isopropylamino)-2-methylpropanamide typically involves multiple steps, starting from readily available precursors. One common method involves the iodination of a pyrazole derivative, followed by the introduction of the isopropylamino group through nucleophilic substitution. The final step usually involves the formation of the amide bond under mild conditions to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors and automated synthesis platforms may be employed to enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
3-(4-Iodo-1H-pyrazol-1-yl)-2-(isopropylamino)-2-methylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The iodine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Corresponding pyrazole derivatives with oxidized functional groups.
Reduction: Reduced forms of the compound with hydrogenated functional groups.
Substitution: New derivatives with different substituents replacing the iodine atom.
Scientific Research Applications
3-(4-Iodo-1H-pyrazol-1-yl)-2-(isopropylamino)-2-methylpropanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-Iodo-1H-pyrazol-1-yl)-2-(isopropylamino)-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or altering its function. The pathways involved can include signal transduction cascades, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Iodo-1-(pyridin-3-ylmethyl)pyrazole
- 4-Iodo-1-(pyridin-4-ylmethyl)pyrazole
- 3-(4-Iodo-1H-pyrazol-1-yl)benzaldehyde
Uniqueness
Compared to similar compounds, 3-(4-Iodo-1H-pyrazol-1-yl)-2-(isopropylamino)-2-methylpropanamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific disciplines.
Properties
Molecular Formula |
C10H17IN4O |
---|---|
Molecular Weight |
336.17 g/mol |
IUPAC Name |
3-(4-iodopyrazol-1-yl)-2-methyl-2-(propan-2-ylamino)propanamide |
InChI |
InChI=1S/C10H17IN4O/c1-7(2)14-10(3,9(12)16)6-15-5-8(11)4-13-15/h4-5,7,14H,6H2,1-3H3,(H2,12,16) |
InChI Key |
KHGBYRJCJKAHPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(C)(CN1C=C(C=N1)I)C(=O)N |
Origin of Product |
United States |
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